molecular formula C8H8BrClO2S B13246833 (3-Bromo-4-methylphenyl)methanesulfonyl chloride

(3-Bromo-4-methylphenyl)methanesulfonyl chloride

Cat. No.: B13246833
M. Wt: 283.57 g/mol
InChI Key: BQIIPELJTAGDCU-UHFFFAOYSA-N
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Description

(3-Bromo-4-methylphenyl)methanesulfonyl chloride is a sulfonyl chloride derivative with a bromine atom at the 3-position and a methyl group at the 4-position of the phenyl ring. Its molecular formula is C₈H₈BrClO₂S, and it is primarily used as a reagent in organic synthesis for introducing sulfonyl groups or modifying functional groups. The bromine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group influences steric and electronic properties, affecting reactivity and selectivity .

Properties

Molecular Formula

C8H8BrClO2S

Molecular Weight

283.57 g/mol

IUPAC Name

(3-bromo-4-methylphenyl)methanesulfonyl chloride

InChI

InChI=1S/C8H8BrClO2S/c1-6-2-3-7(4-8(6)9)5-13(10,11)12/h2-4H,5H2,1H3

InChI Key

BQIIPELJTAGDCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CS(=O)(=O)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-methylphenyl)methanesulfonyl chloride typically involves the reaction of (3-Bromo-4-methylphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction can be represented as follows:

(3-Bromo-4-methylphenyl)methanol+Methanesulfonyl chloride(3-Bromo-4-methylphenyl)methanesulfonyl chloride+HCl\text{(3-Bromo-4-methylphenyl)methanol} + \text{Methanesulfonyl chloride} \rightarrow \text{(3-Bromo-4-methylphenyl)methanesulfonyl chloride} + \text{HCl} (3-Bromo-4-methylphenyl)methanol+Methanesulfonyl chloride→(3-Bromo-4-methylphenyl)methanesulfonyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of (3-Bromo-4-methylphenyl)methanesulfonyl chloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-methylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions.

Scientific Research Applications

(3-Bromo-4-methylphenyl)methanesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules to study their functions and interactions.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (3-Bromo-4-methylphenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonyl derivatives. The bromine atom on the phenyl ring can also participate in substitution reactions, making the compound versatile in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonyl chlorides with aromatic substituents exhibit diverse reactivity, toxicity, and applications depending on their functional groups. Below is a detailed comparison:

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Key Features
(3-Bromo-4-methylphenyl)methanesulfonyl chloride 3-Br, 4-CH₃ C₈H₈BrClO₂S Bromine enables cross-coupling; methyl group moderates reactivity .
(4-Methylphenyl)methanesulfonyl chloride 4-CH₃ C₈H₉ClO₂S Lacks bromine; used in fungicides and polymer synthesis .
(3-Bromo-5-methoxy-4-propoxyphenyl)methanesulfonyl chloride 3-Br, 5-OCH₃, 4-OCH₂CH₂CH₃ C₁₁H₁₄BrClO₄S Methoxy and propoxy groups increase steric hindrance and alter solubility .
3-Bromo-4-methoxyphenylsulfonyl chloride 3-Br, 4-OCH₃ C₇H₆BrClO₃S Methoxy group enhances electron density, accelerating nucleophilic substitution .
(2-Bromo-4-chlorophenyl)methanesulfonyl chloride 2-Br, 4-Cl C₇H₅BrCl₂O₂S Chlorine and bromine create strong electron-withdrawing effects .

Reactivity and Stability

  • Hydrolysis Rates : Methanesulfonyl chloride derivatives hydrolyze to sulfonic acids. Bulky substituents (e.g., propoxy in [CAS 2091371-29-6]) slow hydrolysis, whereas electron-withdrawing groups (e.g., Br, Cl) accelerate it. For example, (3-Bromo-4-methylphenyl)methanesulfonyl chloride hydrolyzes faster than (4-methylphenyl)methanesulfonyl chloride due to bromine’s electron-withdrawing effect .
  • Synthetic Applications: Brominated derivatives are preferred in aryl cross-coupling reactions. For instance, (3-Bromo-4-methylphenyl)methanesulfonyl chloride can participate in Suzuki-Miyaura reactions to form biaryl sulfones, unlike non-brominated analogs .

Handling and Disposal

  • Destruction Procedures : Highly reactive brominated sulfonyl chlorides require controlled NaOH hydrolysis (2.5 M, room temperature) to avoid exothermic reactions. Less reactive analogs (e.g., p-toluenesulfonyl chloride) need prolonged stirring or reflux .
  • Storage : Brominated derivatives are stored in corrosion-resistant containers away from oxidizers to prevent hazardous decomposition (e.g., SOₓ, Br₂) .

Biological Activity

(3-Bromo-4-methylphenyl)methanesulfonyl chloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities and utility as a synthetic intermediate. This article explores its biological activity, synthesis, and applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound (3-Bromo-4-methylphenyl)methanesulfonyl chloride is characterized by the following structural features:

  • Molecular Formula : C₈H₈BrClO₂S
  • Molecular Weight : 267.57 g/mol

It contains a bromine atom and a methyl group on the phenyl ring, contributing to its reactivity and biological properties. The sulfonyl chloride functional group is known for its electrophilic character, making it a versatile reagent in organic synthesis.

1. Synthesis of Bioactive Compounds

(3-Bromo-4-methylphenyl)methanesulfonyl chloride is primarily utilized as a synthetic intermediate in the preparation of various biologically active compounds. Its ability to form sulfonamides and other derivatives allows for the modification of pharmacophores, enhancing their therapeutic profiles. For instance, it can react with amines to produce sulfonamides that exhibit antimicrobial properties.

2. Antimicrobial Activity

Research indicates that derivatives synthesized from (3-Bromo-4-methylphenyl)methanesulfonyl chloride display significant antimicrobial activity. A study evaluated several sulfonamide derivatives against bacterial strains, demonstrating that modifications at the para position of the phenyl ring can enhance antibacterial potency .

CompoundActivity (MIC µg/mL)Bacterial Strains Tested
Base Compound32E. coli, S. aureus
Sulfonamide A8E. coli
Sulfonamide B16S. aureus

3. Potential in Cancer Research

The compound's derivatives have been explored for their potential as anticancer agents. For instance, studies have shown that certain sulfonamide derivatives can inhibit key enzymes involved in cancer cell proliferation, such as carbonic anhydrase . The mechanism involves the binding of these compounds to the enzyme's active site, preventing substrate interaction.

Case Study 1: Synthesis and Evaluation of Antibacterial Sulfonamides

A series of sulfonamide derivatives were synthesized using (3-Bromo-4-methylphenyl)methanesulfonyl chloride as a starting material. These compounds were evaluated for their antibacterial activity against various pathogens. The results indicated that specific substitutions on the phenyl ring significantly influenced activity levels.

Case Study 2: Inhibition of Carbonic Anhydrase

Research focused on the inhibition of carbonic anhydrase by sulfonamide derivatives derived from (3-Bromo-4-methylphenyl)methanesulfonyl chloride showed promising results. The study reported IC50 values indicating effective inhibition at low concentrations, suggesting potential therapeutic applications in cancer treatment.

Safety and Handling

While exploring its biological applications, it is crucial to note that (3-Bromo-4-methylphenyl)methanesulfonyl chloride is classified as hazardous. It poses risks such as severe skin burns, eye damage, and respiratory irritation upon exposure. Appropriate safety measures must be taken when handling this compound in laboratory settings.

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